S-Benzyl-N-boc-ethanethiolamine
Description
BenchChem offers high-quality S-Benzyl-N-boc-ethanethiolamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzyl-N-boc-ethanethiolamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-benzylsulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXHNIOFBFCJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652451 | |
| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873330-01-9 | |
| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-Benzyl-N-boc-ethanethiolamine chemical structure and analysis
An In-depth Technical Guide to S-Benzyl-N-boc-ethanethiolamine: Synthesis, Structure, and Analysis
Introduction
S-Benzyl-N-boc-ethanethiolamine is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science. Its structure incorporates a protected amine (N-Boc) and a protected thiol (S-Benzyl), making it a valuable building block for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of conditions and can be readily removed under acidic conditions, while the benzyl group provides robust protection for the sulfur atom.[1] This strategic protection scheme allows for selective chemical modifications at other sites of a larger molecule.
The ethanethiolamine backbone is a key structural motif in various biologically active compounds. For instance, cysteamine, the parent molecule, is used to treat nephropathic cystinosis and has antioxidant properties.[] By modifying this backbone with protecting groups, researchers can utilize S-Benzyl-N-boc-ethanethiolamine as a linker or spacer in the development of targeted drug delivery systems, peptide-based therapeutics, and probes for studying biological processes.[3][4] This guide provides a comprehensive overview of the chemical structure, a reliable synthetic route, and detailed analytical procedures for the characterization of S-Benzyl-N-boc-ethanethiolamine.
Chemical Structure and Properties
S-Benzyl-N-boc-ethanethiolamine possesses a unique combination of functional groups that dictate its chemical reactivity and physical properties. The core structure consists of a two-carbon chain with a sulfur atom at one end and a nitrogen atom at the other.
-
S-Benzyl Group: The thiol group of the ethanethiolamine is protected by a benzyl group (-CH₂C₆H₅). This thioether linkage is generally stable to a variety of reaction conditions, yet can be cleaved if necessary, for example, through reduction with sodium in liquid ammonia.
-
N-Boc Group: The amino group is protected by a tert-butyloxycarbonyl (Boc) group (-C(O)O(CH₃)₃). The Boc group is a widely used protecting group in organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[1] This allows for the deprotection of the amine without affecting the S-benzyl group.
-
Aliphatic Backbone: The ethylene (-CH₂CH₂-) linker provides flexibility to the molecule.
The interplay of these groups makes S-Benzyl-N-boc-ethanethiolamine a versatile intermediate for further chemical elaboration.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.39 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol |
Synthesis of S-Benzyl-N-boc-ethanethiolamine
The synthesis of S-Benzyl-N-boc-ethanethiolamine can be efficiently achieved in a two-step process starting from cysteamine hydrochloride. The first step involves the S-benzylation of the thiol group, followed by the N-Boc protection of the primary amine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of S-Benzylcysteamine
-
Dissolution: In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Basification: Add a base, such as sodium hydroxide or sodium ethoxide (2 equivalents), to the solution to deprotonate both the thiol and the ammonium salt.
-
Benzylation: To the resulting solution, add benzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude S-benzylcysteamine. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of S-Benzyl-N-boc-ethanethiolamine
-
Dissolution: Dissolve the crude S-benzylcysteamine (1 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Boc-Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (1.2 equivalents) or sodium bicarbonate if using an aqueous solvent system.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: If using an organic solvent, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine. If using an aqueous system, extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude S-Benzyl-N-boc-ethanethiolamine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Caption: Synthetic workflow for S-Benzyl-N-boc-ethanethiolamine.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized S-Benzyl-N-boc-ethanethiolamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
-
Aromatic Protons: A multiplet in the range of 7.20-7.40 ppm corresponding to the five protons of the benzyl group.
-
N-H Proton: A broad singlet around 5.0-5.5 ppm, which is exchangeable with D₂O.
-
Benzyl CH₂: A singlet at approximately 3.7 ppm.
-
CH₂-S: A triplet around 2.6 ppm.
-
CH₂-N: A quartet (or triplet of triplets) around 3.3 ppm.
-
Boc Protons: A sharp singlet at approximately 1.45 ppm, integrating to nine protons.
¹³C NMR (Carbon NMR)
-
C=O (Carbamate): A peak around 156 ppm.
-
Aromatic Carbons: Several peaks between 127 and 138 ppm.
-
Boc Quaternary Carbon: A signal around 80 ppm.
-
Boc Methyl Carbons: A peak around 28 ppm.
-
CH₂-N: A signal around 40 ppm.
-
CH₂-S: A signal around 33 ppm.
-
Benzyl CH₂: A signal around 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The expected molecular ion peak for C₁₄H₂₁NO₂S would be at m/z = 267.13.
-
Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] A significant fragment corresponding to the benzyl group (C₇H₇⁺) at m/z = 91 is also expected.
Summary of Predicted Analytical Data
| Technique | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | 7.20-7.40 ppm (m, 5H) |
| N-H Proton | 5.0-5.5 ppm (br s, 1H) | |
| Benzyl CH₂ | ~3.7 ppm (s, 2H) | |
| CH₂-N | ~3.3 ppm (q, 2H) | |
| CH₂-S | ~2.6 ppm (t, 2H) | |
| Boc Protons | ~1.45 ppm (s, 9H) | |
| ¹³C NMR | C=O (Carbamate) | ~156 ppm |
| Aromatic Carbons | 127-138 ppm | |
| Boc Quaternary Carbon | ~80 ppm | |
| CH₂-N | ~40 ppm | |
| Benzyl CH₂ | ~36 ppm | |
| CH₂-S | ~33 ppm | |
| Boc Methyl Carbons | ~28 ppm | |
| IR | N-H Stretch | 3300-3400 cm⁻¹ |
| C=O Stretch (Carbamate) | 1680-1700 cm⁻¹ | |
| Mass Spec | [M+H]⁺ | m/z = 268.14 |
Experimental Protocols for Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Sample Preparation (ATR):
-
Place a small amount of the purified compound directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Sources
S-Benzyl-N-boc-ethanethiolamine: A Strategic Synthon for Thiol-Functionalized Architectures
[1]
Executive Summary
S-Benzyl-N-boc-ethanethiolamine is a dual-protected derivative of cysteamine (2-aminoethanethiol).[1] It serves as a critical intermediate in organic synthesis, medicinal chemistry, and peptide engineering. Its primary "Mechanism of Action" is not pharmacological receptor binding, but rather its role as a chemo-selective building block .
By masking the reactive thiol with a benzyl (Bn) group and the amine with a tert-butoxycarbonyl (Boc) group, this molecule allows researchers to introduce the cysteamine scaffold into complex molecules without triggering premature oxidation (disulfide formation) or non-selective acylation.[1] It is particularly valued in the synthesis of Peptide Nucleic Acids (PNAs) , Antibody-Drug Conjugates (ADCs) , and enzyme inhibitors .[1]
Chemical Identity & Properties
-
IUPAC Name: tert-Butyl (2-(benzylthio)ethyl)carbamate[1]
-
Common Names: N-Boc-S-benzylcysteamine; N-Boc-S-benzyl-2-aminoethanethiol[1]
-
Molecular Formula: C₁₄H₂₁NO₂S[1]
-
Molecular Weight: ~267.39 g/mol [1]
-
Core Structure: Boc-NH-CH₂-CH₂-S-Bn
| Property | Description |
| Amine Protection | tert-Butyloxycarbonyl (Boc) - Acid labile |
| Thiol Protection | Benzyl (Bn) - Stable to mild acid/base; requires strong reduction or HF |
| Solubility | Soluble in DCM, DMF, EtOAc; Insoluble in water |
| Stability | Stable at room temperature; resistant to air oxidation (unlike free cysteamine) |
Mechanism of Action: Orthogonal Deprotection
The utility of S-Benzyl-N-boc-ethanethiolamine relies on the orthogonality of its protecting groups.[1] This allows the amine and thiol termini to be exposed independently, enabling controlled stepwise synthesis.[1]
The "Boc" Switch (Amine Activation)
The Boc group shields the amine from nucleophilic attack or acylation during synthetic steps.[1]
-
Activation Condition: Acidolysis (e.g., Trifluoroacetic acid (TFA) or HCl in Dioxane).[1]
-
Mechanism: Protonation of the carbamate carbonyl oxygen leads to the ejection of a tert-butyl cation (which is scavenged or degrades to isobutylene) and decarboxylation, revealing the free amine salt.[1]
-
Result: H₃N⁺-CH₂-CH₂-S-Bn (Thiol remains protected).[1]
The "Benzyl" Lock (Thiol Preservation)
The Benzyl group masks the sulfur atom, preventing it from acting as a nucleophile or oxidizing into a disulfide dimer (cystamine).[1]
-
Activation Condition: Strong reduction (Sodium in liquid ammonia, Na/NH₃) or anhydrous Hydrogen Fluoride (HF).[1]
-
Mechanism:
-
Result: Boc-NH-CH₂-CH₂-SH (Amine remains protected, though HF usually removes Boc too).
Visualization of Orthogonal Pathways
The following diagram illustrates the divergent deprotection pathways that make this synthon versatile.
Caption: Orthogonal deprotection logic allowing selective exposure of reactive centers.
Applications in Research & Drug Development[1]
Peptide Nucleic Acid (PNA) Synthesis
In PNA synthesis, the backbone is neutral.[1][2][3][4] Researchers use S-Benzyl-N-boc-ethanethiolamine to introduce thiol "handles" into PNA oligomers.
-
Use Case: Creating Thiol-PNA monomers . The free amine (after Boc removal) is coupled to the PNA backbone (or nucleobase acetic acid), while the benzyl group keeps the sulfur inert until the final cleavage step.[1]
-
Outcome: Enables the formation of disulfide bridges between PNA strands or conjugation with fluorescent dyes/drugs via maleimide chemistry.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule acts as a "linker" fragment.[1]
-
Mechanism: The amine end can be acylated to a drug scaffold, and the thiol end (after deprotection) can be used to chelate metals (in metalloprotease inhibitors) or bind to cysteine residues in target proteins (covalent inhibition).[1]
Prodrug Precursor
While not a drug itself, it is a precursor to Cysteamine , which is used to treat cystinosis. The benzyl/Boc protection allows the molecule to cross lipophilic membranes before metabolic or chemical activation releases the active antioxidant thiol.[1]
Experimental Protocols
Synthesis of S-Benzyl-N-boc-ethanethiolamine
This protocol describes the synthesis starting from Cysteamine HCl.
Reagents:
-
Cysteamine Hydrochloride
-
Benzyl Chloride (BnCl)[1]
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Triethylamine (TEA) or NaOH[1]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
S-Benzylation (Thiol Protection):
-
N-Boc Protection (Amine Protection):
-
To the reaction mixture (containing S-Benzyl-cysteamine), add TEA (15 mmol).
-
Add Boc₂O (11 mmol) dissolved in a small amount of MeOH.
-
Stir overnight at room temperature.
-
-
Work-up:
Deprotection Protocol (Amine Release)
Objective: Remove Boc group for peptide coupling.[1]
-
Dissolve S-Benzyl-N-boc-ethanethiolamine in DCM (1 mL per 100 mg).
-
Add TFA (Trifluoroacetic acid) to make a 1:1 v/v solution.[1]
-
Stir for 30–60 minutes at room temperature.
-
Monitor by TLC (disappearance of starting material).[1]
-
Evaporate volatiles under N₂ stream.[1] Co-evaporate with toluene/DCM to remove residual TFA.[1]
-
Result: S-Benzyl-cysteamine trifluoroacetate salt.
Synthesis Logic Diagram
The following diagram details the synthetic flow to generate the title compound.
Caption: Stepwise synthesis via S-alkylation followed by N-acylation is the preferred route.
Safety & Handling
-
Thiol Odor: While the S-Benzyl derivative is less odorous than free cysteamine, intermediates may release strong sulfur smells.[1] Work in a fume hood.
-
TFA/HF Hazards: Deprotection reagents are corrosive. HF is extremely toxic and requires calcium gluconate safety protocols.
-
Storage: Store at 2–8°C. Stable for months if kept dry.
References
-
BenchChem. (2025).[1][5][6] A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine. Retrieved from [1]
-
MDPI. (2022).[1] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] N-Boc-S-benzyl-D-cysteine Product Sheet. Retrieved from [1]
-
Redalyc. (2009).[1] Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [1]
-
ATDBio. (n.d.). Chapter 11: Nucleic acid analogues - PNA Monomer Synthesis. Retrieved from [1]
Sources
- 1. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 2. saspublishers.com [saspublishers.com]
- 3. atdbio.com [atdbio.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of S-Benzyl-N-boc-ethanethiolamine in Modern Peptide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex peptide and protein synthesis, the strategic selection of protecting groups and specialized reagents is paramount for achieving high yields and purity. This guide provides an in-depth technical analysis of S-Benzyl-N-boc-ethanethiolamine, a specialized reagent employed within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). We will explore its core function as a precursor for generating C-terminal peptide thioesters, which are critical intermediates for modern ligation and cyclization strategies.
Foundational Concepts: The Boc/Bzl Strategy in SPPS
The tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) protection strategy is a cornerstone of solid-phase peptide synthesis.[1][2] This methodology relies on a "quasi-orthogonal" system where the temporary N-terminal α-amino protecting group (Boc) and the semi-permanent side-chain protecting groups (often benzyl-based) are both acid-labile, but removable under different acidic strengths.[2]
-
N-terminal Protection (Temporary): The Boc group is stable to the basic and nucleophilic conditions of peptide coupling but is readily cleaved by moderate acids, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]
-
Side-Chain Protection (Semi-Permanent): Benzyl-based protecting groups are used for various reactive side chains. These are stable to the repeated TFA treatments used for Boc removal but are cleaved during the final step using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5]
This differential lability allows for the stepwise elongation of the peptide chain while keeping the side-chain functionalities masked until the final deprotection and cleavage from the solid support.
The Imperative for Peptide Thioesters: Native Chemical Ligation (NCL)
The synthesis of large proteins (>50 amino acids) is often challenging via a single linear SPPS process due to accumulating side reactions and incomplete couplings.[6] Native Chemical Ligation (NCL) offers a powerful convergent strategy to assemble smaller, purified peptide fragments into a full-length protein.[7][8]
The core of NCL is the chemoselective reaction between two unprotected peptide segments:
-
A peptide with a C-terminal thioester .
-
A peptide with an N-terminal cysteine residue.
The reaction proceeds in aqueous buffer at neutral pH, where the thiol of the N-terminal cysteine attacks the C-terminal thioester.[7] This initial, reversible transthioesterification is followed by a rapid, irreversible intramolecular S-to-N acyl shift, forming a native peptide bond at the ligation site.[7] The critical prerequisite for NCL is the efficient synthesis of the C-terminal peptide thioester.
S-Benzyl-N-boc-ethanethiolamine: A Tailored Reagent for Thioester Precursor Synthesis
S-Benzyl-N-boc-ethanethiolamine is strategically designed to function within the Boc/Bzl SPPS framework to generate a precursor for C-terminal peptide thioesters. Its structure combines the essential elements for this role: a Boc-protected amine for coupling and a benzyl-protected thiol for subsequent ligation chemistry.
Mechanism of Action and Workflow Integration
The primary role of S-Benzyl-N-boc-ethanethiolamine is to be coupled to the C-terminus of a peptide chain, thereby introducing a protected thiol functionality that can be later utilized for generating a thioester.
The general workflow is as follows:
-
On-Resin Peptide Synthesis: The peptide is assembled on a solid support using standard Boc/Bzl SPPS protocols.
-
C-terminal Coupling: Instead of anchoring the first amino acid directly to the resin, a pre-formed C-terminal amino acid is coupled to S-Benzyl-N-boc-ethanethiolamine in solution, and this conjugate is then attached to the resin. Alternatively, after synthesizing the desired peptide sequence on the resin, S-Benzyl-N-boc-ethanethiolamine can be coupled to the C-terminal carboxylic acid.
-
Final Cleavage and Deprotection: Upon completion of the peptide sequence, the peptide is cleaved from the resin using a strong acid like HF. This step simultaneously removes the benzyl protecting group from the thiol of the ethanethiolamine moiety and the benzyl-based side-chain protecting groups.[5]
-
Formation of the Thioester Precursor: The final product is a peptide with a C-terminal N-(2-mercaptoethyl)amide. This species can then be used in ligation reactions, often after conversion to a more reactive thioester.
The following diagram illustrates the integration of S-Benzyl-N-boc-ethanethiolamine into the SPPS workflow to generate a thioester precursor.
Caption: Workflow for generating a peptide thioester precursor.
Experimental Protocols
Boc Protection of an Amino Acid
This protocol describes the general procedure for introducing the Boc protecting group onto an amino acid, a prerequisite for its use in Boc-SPPS.
Objective: To protect the α-amino group of an amino acid with a tert-Butoxycarbonyl (Boc) group.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., sodium hydroxide, triethylamine)
-
Solvent (e.g., dioxane, water, THF)
-
1M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a suitable solvent mixture (e.g., dioxane/water) containing the base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O in the organic solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected amino acid.[2]
Standard Cycle for Boc-SPPS
This protocol outlines a single cycle of amino acid addition in a Boc/Bzl SPPS workflow.
Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal Boc group
-
Deprotection solution: 25-50% TFA in DCM
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
DCM, DMF
Procedure:
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Add the deprotection solution and agitate for 20-30 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add the neutralization solution and agitate for 2 minutes.[2]
-
Drain the solution. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid with the coupling reagent in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates completion of the reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[2]
-
Final Cleavage and Benzyl Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the benzyl-based side-chain protecting groups, including the S-benzyl group from the ethanethiolamine moiety.
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Add the appropriate scavengers to the reaction vessel. A common mixture is anisole/p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.[2]
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration or centrifugation and dry under vacuum.[2][5]
Quantitative Data and Comparative Analysis
The choice of protecting group strategy significantly impacts the efficiency and outcome of peptide synthesis. The Boc/Bzl strategy, while robust, has certain characteristics that should be considered in comparison to the alternative Fmoc/tBu strategy.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Nα-Deprotection | 25-50% TFA in DCM (moderate acid) | 20% Piperidine in DMF (base) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, OBzl) | tert-Butyl-based (e.g., tBu, OtBu) |
| Final Cleavage | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) |
| Orthogonality | Quasi-orthogonal (both acid-labile) | Fully orthogonal (base vs. acid) |
| Thioester Synthesis | Direct synthesis possible (thioester stable to TFA)[9] | Requires specialized linkers or post-synthesis modification |
Decision-Making Framework
The selection of a synthetic strategy for generating peptide thioesters depends on several factors, including the peptide sequence, the presence of acid-sensitive moieties, and the availability of specialized equipment.
Caption: Decision framework for choosing a peptide thioester synthesis strategy.
Conclusion
S-Benzyl-N-boc-ethanethiolamine is a highly specialized reagent designed for the synthesis of C-terminal peptide thioester precursors within the robust framework of Boc/Bzl solid-phase peptide synthesis. Its rational design, incorporating both a Boc-protected amine for coupling and a benzyl-protected thiol for subsequent ligation chemistry, makes it a valuable tool for researchers engaged in the chemical synthesis of large peptides and proteins via Native Chemical Ligation. A thorough understanding of the underlying principles of Boc/Bzl chemistry, NCL, and the specific protocols for reagent use and deprotection is essential for its successful application in the laboratory.
References
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]
-
Warren, J. D., et al. (2010). HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Angewandte Chemie International Edition, 49(46), 8591-8595. [Link]
-
Iwasaki, T., et al. (1972). Simultaneous Cleavage of N-Tosyl and S- Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 45(9), 2881-2883. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. [Link]
-
Niederhafner, P., et al. (2021). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 53(5), 765-775. [Link]
-
Cowper, B., et al. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Organic & Biomolecular Chemistry, 12(1), 154-160. [Link]
-
Anusree, K. S., & Kumar, K. S. (2017). SYNTHESIS OF PEPTIDE-THIOESTERS. INTERNATIONAL JOURNAL OF ADVANCED AND INNOVATIVE RESEARCH, 4(1), 1-4. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. Chemical and Pharmaceutical Bulletin, 71(1), 1-13. [Link]
-
Mende, F., et al. (2015). A Type of Auxiliary for Native Chemical Peptide Ligation Beyond Cysteine and Glycine Junctions. Angewandte Chemie International Edition, 54(52), 15750-15754. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis. [Link]
-
Wikipedia. Native chemical ligation. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in native chemical ligation. Journal of Peptide Science, 22(5), 297-321. [Link]
-
Fu, Y. (2009). NATIVE CHEMICAL LIGATION. [Link]
-
Mende, F., et al. (2015). A Type of Auxiliary for Native Chemical Peptide Ligation beyond Cysteine and Glycine Junctions. Angewandte Chemie International Edition, 54(52), 15750-15754. [Link]
-
Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press. [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
S-Benzyl-N-boc-ethanethiolamine literature review and background
Topic: S-Benzyl-N-Boc-Ethanethiolamine: Synthesis, Reactivity, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
A Strategic Intermediate for Orthogonal Thiol Protection and Ligation
Executive Summary
S-Benzyl-N-Boc-ethanethiolamine (also known as tert-butyl (2-(benzylthio)ethyl)carbamate) is a bifunctional building block extensively used in medicinal chemistry, peptide synthesis, and material science. Its core value lies in the orthogonality of its protecting groups: the acid-labile tert-butyloxycarbonyl (N-Boc) group and the highly stable S-benzyl ether. This dual-protection strategy allows for the selective manipulation of the amine terminus without compromising the sulfur moiety, making it a critical precursor for "thioester surrogates" in Native Chemical Ligation (NCL), a linker in Antibody-Drug Conjugates (ADCs), and a scaffold in fragment-based drug discovery (FBDD).
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | tert-butyl (2-(benzylthio)ethyl)carbamate |
| Common Name | S-Benzyl-N-Boc-cysteamine |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.39 g/mol |
| Physical State | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Stability | Stable at room temperature; store at 2-8°C under inert atmosphere |
Structural Analysis
The molecule consists of a cysteamine (2-aminoethanethiol) core.
-
Nitrogen Terminus: Protected by Boc, removable with mild acid (TFA, HCl).
-
Sulfur Terminus: Protected by Benzyl (Bn), stable to mild acid/base; removable only under harsh reducing conditions (Na/NH₃) or strong acid (HF).
Synthesis & Preparation
Two primary routes exist for the synthesis of S-benzyl-N-Boc-ethanethiolamine. Route A is preferred for scale-up due to the ease of handling N-Boc-cysteamine compared to the volatile free base.
Route A: S-Alkylation of N-Boc-Cysteamine (Recommended)
This pathway minimizes the handling of free thiols (stench/oxidation risk) by installing the Boc group first.
Figure 1: Step-wise synthesis via N-Boc protection followed by S-benzylation.
Experimental Protocol (Route A)
Step 1: N-Boc Protection
-
Dissolution: Dissolve cysteamine hydrochloride (10 mmol) in DCM (30 mL) and add Triethylamine (TEA) (22 mmol) at 0°C.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (11 mmol) dropwise.
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-Boc-cysteamine (white solid).
Step 2: S-Benzylation
-
Activation: Dissolve N-Boc-cysteamine (10 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (12 mmol) or NaH (11 mmol) at 0°C.
-
Alkylation: Add Benzyl bromide (BnBr) (10.5 mmol) dropwise.
-
Reaction: Stir at RT for 3–12 hours.
-
Quench & Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1 to 4:1).
-
Yield: Typically 85–95%.
-
Orthogonal Reactivity & Deprotection
The utility of this compound relies on the ability to selectively deprotect one terminus while leaving the other intact.
Selective N-Boc Removal (Amine Liberation)
-
Reagents: 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
-
Mechanism: Acid-catalyzed elimination of isobutylene and CO₂.
-
Outcome: Yields S-benzyl-cysteamine salt.[1] The S-benzyl group remains completely stable, preventing disulfide formation or thiol oxidation during subsequent amine coupling reactions.
Selective S-Benzyl Removal (Thiol Liberation)
-
Reagents: Sodium in liquid ammonia (Na/NH₃) or anhydrous Hydrogen Fluoride (HF).
-
Mechanism: Dissolving metal reduction (Birch-type) or strong acidolysis.
-
Outcome: Yields the free thiol. This is typically done at the end of a synthetic sequence (e.g., after peptide assembly) to reveal the reactive thiol for ligation or folding.
Figure 2: Orthogonal deprotection pathways allowing selective functionalization.
Applications in Drug Development[2][3][4][5]
A. Native Chemical Ligation (NCL) Precursors
S-Benzyl-N-Boc-ethanethiolamine serves as a precursor for thioester surrogates .
-
Amine Coupling: The Boc group is removed, and the amine is coupled to the C-terminus of a peptide fragment.
-
Thiol Deprotection: The S-benzyl group is removed (e.g., via HF).
-
N-to-S Acyl Shift: Under NCL conditions, the amide bond rearranges to a thioester, which then reacts with an N-terminal cysteine of another peptide fragment to form a native amide bond.
B. Peptide Nucleic Acids (PNA)
Used as a backbone spacer in PNA synthesis where sulfide bridges are required for conformational flexibility or disulfide cross-linking capability.
C. Medicinal Chemistry Linkers
The ethyl-thiol chain acts as a stable, lipophilic linker in fragment-based drug design. The benzyl group can be substituted (e.g., p-methoxybenzyl) to tune solubility or electronic properties, though the unsubstituted benzyl is standard for stability.
Analytical Characterization (Expected Data)
To validate the synthesis, the following NMR signals are diagnostic:
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.20 – 7.35 | Multiplet | 5H | Aromatic (Benzyl) |
| 4.95 | Broad Singlet | 1H | NH (Carbamate) | |
| 3.72 | Singlet | 2H | S-CH ₂-Ph | |
| 3.28 | Multiplet | 2H | N-CH ₂-CH₂ | |
| 2.60 | Triplet | 2H | N-CH₂-CH ₂-S | |
| 1.44 | Singlet | 9H | Boc (t-Butyl) | |
| ¹³C NMR | 155.8 | - | - | C=O (Carbamate) |
| 138.2 | - | - | Aromatic C-ipso | |
| 79.5 | - | - | C(CH₃)₃ | |
| 36.4 | - | - | S-CH₂-Ph | |
| 31.5 | - | - | S-CH₂-CH₂ |
Safety & Handling
-
Thiol Stench: While the S-benzyl protected form is odorless, the starting material (cysteamine) and deprotected free thiols have a potent, disagreeable odor. Work in a well-ventilated fume hood.
-
Reagents: Benzyl bromide is a lachrymator. TFA is corrosive. Sodium/Ammonia reduction requires cryogenic handling and strict exclusion of moisture.
-
Storage: Store the protected compound at 2-8°C. It is generally stable for months if kept dry.
References
-
Synthesis of N-Boc-Cysteamine Derivatives
- Journal of Organic Chemistry, "Selective Protection of Amino-Thiols," Vol. 65, 2000.
-
(General reference for Boc/Benzyl protection).
-
Orthogonal Deprotection Strategies
-
BenchChem Technical Guide. "A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine."
-
-
Native Chemical Ligation Mechanisms
-
Dawson, P. E., et al. "Synthesis of Proteins by Native Chemical Ligation." Science, 1994.
-
-
Thiol-Based Linkers in Drug Design
-
RSC Advances, "Direct oxidative coupling of thiols and benzylic ethers," 2015. (Provides NMR data for similar S-benzyl carbamates).
-
Sources
The Chemistry of Thiol Protection: A Senior Application Scientist's Guide to Mastering Cysteine Chemistry
Introduction: The Double-Edged Sword of Thiol Reactivity
In the intricate world of chemical synthesis, particularly in the realms of peptide chemistry, bioconjugation, and drug development, the thiol group of cysteine stands out for its potent nucleophilicity and susceptibility to oxidation.[1][2] This inherent reactivity is a double-edged sword. While it is the lynchpin for forming crucial disulfide bonds that dictate the tertiary structure and biological activity of many proteins and peptides, it also presents a significant challenge during synthetic manipulations.[1][3][4] Unprotected thiols can readily engage in undesired side reactions, leading to a cascade of impurities and significantly compromising the yield and purity of the target molecule.[3][5]
This technical guide provides a deep dive into the fundamental chemistry of thiol protecting groups, offering researchers, scientists, and drug development professionals a comprehensive understanding of their mechanisms, strategic application, and the critical concept of orthogonality. As a senior application scientist, my focus extends beyond a mere cataloging of protecting groups; this guide is designed to illuminate the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.
Pillar 1: The Rationale for Thiol Protection - Taming the Nucleophile
The sulfur atom in a thiol group possesses a lone pair of electrons that are highly polarizable, rendering the thiol a potent nucleophile.[2][6] This nucleophilicity, coupled with the relatively weak S-H bond (compared to an O-H bond), makes thiols prone to a variety of reactions that can derail a synthetic pathway.[2]
Key Challenges Posed by Unprotected Thiols:
-
Oxidation to Disulfides: In the presence of mild oxidizing agents or even atmospheric oxygen, thiols readily dimerize to form disulfide bonds.[2][6] While this is a desired outcome in the final folding of a peptide, premature and uncontrolled disulfide formation leads to a mixture of scrambled isomers.[7]
-
Alkylation: The nucleophilic thiol can react with electrophiles present in the reaction mixture, leading to the formation of stable thioethers.[8]
-
Michael Addition: Thiols can readily participate in Michael additions to α,β-unsaturated carbonyl compounds.[9]
-
Catalyst Poisoning: In transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, thiols can act as catalyst poisons, significantly hindering or completely shutting down the desired transformation.[10]
To navigate these challenges, the temporary masking of the thiol functionality with a protecting group is an indispensable strategy. A robust thiol protecting group must meet several criteria: it should be easy to introduce in high yield, stable to a wide range of reaction conditions, and, most importantly, readily and selectively removable under mild conditions that do not affect other functional groups in the molecule.[11]
Pillar 2: A Tour of the Thiol Protection Arsenal - Mechanisms and Applications
The selection of an appropriate thiol protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. Here, we explore the most common classes of thiol protecting groups, delving into their mechanisms of protection and deprotection.
Thioethers: The Workhorses of Thiol Protection
Thioethers are among the most widely used thiol protecting groups due to their general stability.[2]
The bulky trityl (triphenylmethyl) group is a cornerstone of thiol protection, especially in solid-phase peptide synthesis (SPPS).[12][13]
-
Protection Mechanism: The thiol is typically reacted with trityl chloride in the presence of a base like pyridine.[12][14] The bulky nature of the trityl group can also allow for the selective protection of primary thiols over more sterically hindered ones.[12]
-
Deprotection Mechanism: The Trt group is highly acid-labile and is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS) to trap the stable trityl cation.[12][14][15]
Caption: Acid-catalyzed deprotection of a trityl-protected thiol.
Derivatives of the trityl group, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, offer varying degrees of acid lability, allowing for finer control in orthogonal protection schemes.[16]
The acetamidomethyl (Acm) group is another stalwart in peptide chemistry, prized for its stability to the acidic conditions of SPPS and its unique deprotection methods.[17][18]
-
Protection Mechanism: Cysteine is typically reacted with N-(hydroxymethyl)acetamide under acidic conditions.
-
Deprotection Mechanism: The Acm group is stable to TFA but can be removed by treatment with reagents like mercury(II) acetate or iodine.[17][19] Iodine-mediated deprotection is particularly useful as it can directly lead to the formation of a disulfide bond.[17][18]
Caption: Iodine-mediated deprotection of Acm and disulfide bond formation.
Disulfides: A Self-Protecting Strategy
Disulfide bonds themselves can serve as protecting groups for thiols. This is particularly useful in strategies where a thiol is temporarily masked as a mixed disulfide.
-
Protection Mechanism: A thiol can be converted to a mixed disulfide by reacting with an activated disulfide reagent, such as 2,2'-dithiodipyridine (PDS).[20]
-
Deprotection Mechanism: The disulfide bond is readily cleaved by reduction with a thiol-containing reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Caption: Reductive cleavage of a disulfide bond.
Pillar 3: The Principle of Orthogonality - A Symphony of Selective Deprotection
In the synthesis of complex molecules with multiple cysteine residues, such as peptides with several defined disulfide bridges, the concept of orthogonal protection is paramount.[5][7][18] Orthogonal protecting groups are those that can be selectively removed in the presence of each other under distinct reaction conditions.[5][7][21] This allows for the stepwise formation of disulfide bonds in a controlled and regioselective manner.[3][7]
A classic example of an orthogonal set of thiol protecting groups in peptide synthesis is the combination of Trt, Acm, and tert-butyl (tBu).[22]
-
Trt: Removed with mild acid (e.g., dilute TFA).
-
Acm: Removed with iodine or mercury(II) acetate.
-
tBu: Stable to both mild acid and iodine, but can be removed with stronger acids or specific reagents.[22][23]
Caption: Orthogonal deprotection strategy for regioselective disulfide bond formation.
Data Presentation: A Comparative Overview of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Key Features |
| Trityl | Trt | Trityl chloride, base | Mild acid (e.g., TFA), scavengers | Base stable, acid labile | Bulky, allows for steric differentiation.[12][13] |
| Acetamidomethyl | Acm | N-(hydroxymethyl)acetamide, acid | Iodine, Hg(OAc)₂, Ag(I) salts | Acid and base stable | Orthogonal to acid-labile groups.[17][18] |
| tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid (e.g., TFMSA), Hg(OAc)₂ | Acid and base stable | Highly stable, requires harsh deprotection.[2][23] |
| 4-Methoxybenzyl | Mob | 4-Methoxybenzyl chloride, base | Strong acid (e.g., HF, boiling TFA) | Base stable, more acid labile than tBu | Can be cleaved under specific TFA conditions.[22] |
| tert-Butylthio | StBu | tert-Butylsulfenyl chloride | Reducing agents (e.g., thiols, phosphines) | Acid and base stable | Thiol-labile, useful for disulfide exchange.[21] |
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Protection of a Thiol with the Trityl (Trt) Group
Materials:
-
Thiol-containing compound
-
Trityl chloride (1.1 eq)
-
Pyridine (dried)
-
Dichloromethane (DCM, dried)
Procedure:
-
Dissolve the thiol-containing compound in a minimal amount of dry DCM.
-
Add dry pyridine (2-3 eq) to the solution.
-
Add trityl chloride portion-wise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with DCM and wash sequentially with water, dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Trityl (Trt) Protected Thiol
Materials:
-
Trt-protected thiol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Trt-protected thiol in DCM.
-
Add TIPS (5-10 eq) to the solution.
-
Add TFA (typically 50-95% in DCM, depending on the lability of other protecting groups) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the deprotected thiol by an appropriate method (e.g., precipitation, HPLC).
Protocol 3: On-Resin Deprotection of Acm and Disulfide Bond Formation with Iodine
Materials:
-
Peptide-resin with two Cys(Acm) residues
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of iodine (10-fold excess per Acm group) in a mixture of DMF, MeOH, and DCM (e.g., 8:1:1 v/v/v).
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours.[17]
-
Monitor the reaction progress using a qualitative test (e.g., Ellman's test for free thiols on a cleaved sample).
-
Once the reaction is complete, wash the resin thoroughly with DMF, MeOH, and DCM to remove excess iodine and byproducts.
-
The resin is now ready for the next step in the synthesis or for cleavage from the solid support.
Conclusion: Strategic Implementation for Synthetic Success
The judicious selection and application of thiol protecting groups are fundamental to the successful synthesis of a vast array of complex molecules. A thorough understanding of their chemical properties, mechanisms of action, and the principles of orthogonality empowers the modern chemist to navigate the challenges of thiol reactivity with confidence and precision. This guide has provided a foundational framework for mastering this critical aspect of synthetic chemistry, and it is my hope that these insights will serve as a valuable resource in your pursuit of scientific innovation.
References
- Peptide synthesis - Wikipedia.
- Application Notes and Protocols for Selective Deprotection of the Acm Group
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis.
- Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Public
- 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Formation | Organic Letters - ACS Public
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters.
- (a) Cys thiol protection with the acetamidomethyl (Acm) protecting...
- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.
- Chapter 5 Thiol Protecting Groups.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.
- Trityl Protection - Common Organic Chemistry.
- A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Public
- Thiol-Based Conjugation Methods for ADC - Bioconjug
- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US.
- Optimizing the removal of an ACM protecting group | Biotage.
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Str
- (a) Cys thiol protection with the trityl (Trt) protecting group....
- Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups - Benchchem.
- (a) Cys thiol protection with the 4-methyltrityl (Mtt) protecting group. (b) Deprotection of Cys(Mtt) and activation with DTNP in preparation for peptide amphiphile micelle formation.
- 2-Hydroxy-4-methoxybenzyl as a Thiol-Protecting Group for Directed-Disulfide Bond Form
- Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins - the University of B
- Breaking a Couple: Disulfide Reducing Agents 1 - Digital CSIC.
- Cysteine protecting groups: applications in peptide and protein science - RSC Publishing.
- How to protect thiol group?
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS.
- Advances on Cys Protecting Groups - Iris Biotech GmbH.
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - Frontiers.
- Synthesis and Application of a Thiol Photolabile Protecting Group - ResearchG
- The Chemistry of the Thiol Group - ResearchG
- WO2001005757A2 - Process for the deprotection of protected thiols - Google P
- The role of thiols and disulfides in protein chemical and physical stability - PMC.
- Thiols And Thioethers - Master Organic Chemistry.
- Disulfide bonds as switches for protein function - LSU School of Medicine.
- Protection and deprotection - WILLINGDON COLLEGE, SANGLI.
- Protective Groups - Organic Chemistry Portal.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for S-Benzyl-N-boc-ethanethiolamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of S-Benzyl-N-boc-ethanethiolamine as a linker in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide thioesters. The use of Boc/Bzl chemistry is detailed, highlighting the quasi-orthogonal protection strategy that enables the synthesis of these valuable intermediates for native chemical ligation (NCL) and other bioconjugation techniques. This document offers in-depth scientific explanations, step-by-step protocols, and visual aids to facilitate the successful implementation of this methodology in the laboratory.
Introduction: The Significance of Peptide Thioesters
The ability to synthesize large proteins and complex peptides has been significantly advanced by the development of native chemical ligation (NCL).[1][2] NCL enables the coupling of two unprotected peptide fragments in aqueous solution, forming a native peptide bond at the ligation site.[2] A critical component for this reaction is a peptide fragment bearing a C-terminal thioester.[2][3] S-Benzyl-N-boc-ethanethiolamine serves as a valuable building block for introducing this thioester functionality onto a solid support at the outset of Boc-based solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is particularly well-suited for the synthesis of peptide thioesters due to the stability of the thioester bond to the moderately acidic conditions used for Boc group removal (typically trifluoroacetic acid, TFA).[3] The S-benzyl group, which protects the thiol of the linker, is stable to TFA but can be removed during the final cleavage from the resin using a strong acid like hydrogen fluoride (HF), a concept known as a "quasi-orthogonal" protection scheme.[1][4] This guide will detail the practical application of S-Benzyl-N-boc-ethanethiolamine in a typical Boc-SPPS workflow.
Core Principles and Workflow
The overall strategy involves three main stages:
-
Linker Immobilization: The S-Benzyl-N-boc-ethanethiolamine linker is first coupled to a suitable solid support, typically an aminomethylated resin.
-
Peptide Elongation: The peptide chain is assembled on the linker using standard Boc-SPPS protocols. This involves iterative cycles of N-α-Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid.
-
Cleavage and Deprotection: The final peptide thioester is cleaved from the resin, and the side-chain protecting groups (and the S-benzyl group) are removed using a strong acid, most commonly HF.
The following sections provide detailed protocols for each of these stages.
Experimental Protocols
Protocol 1: Immobilization of S-Benzyl-N-boc-ethanethiolamine Linker
Objective: To covalently attach the S-Benzyl-N-boc-ethanethiolamine linker to an aminomethyl resin.
Materials:
-
Aminomethyl (AM) resin (e.g., aminomethyl-polystyrene)
-
S-Benzyl-N-boc-ethanethiolamine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIEA)
-
Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF)
-
Washing solvents: DCM, DMF, Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DCM in a reaction vessel for at least 30 minutes. Drain the DCM.
-
Linker Activation: In a separate flask, dissolve S-Benzyl-N-boc-ethanethiolamine (2 equivalents relative to resin loading), the coupling reagent (1.95 equivalents), and DIEA (3 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum to a constant weight.
Causality: The use of a carbodiimide or phosphonium/uronium-based coupling reagent facilitates the formation of an amide bond between the carboxylic acid of an activated linker and the primary amine of the resin. DIEA is a non-nucleophilic base used to maintain basic conditions for the coupling reaction. Thorough washing is crucial to remove any unreacted reagents and byproducts before proceeding to the next step.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
Objective: To assemble the desired peptide sequence on the immobilized linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Boc-protected amino acids with appropriate side-chain protection (typically benzyl-based)
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIEA in DCM
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Solvents: DCM, DMF
Procedure (for each amino acid addition):
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
N-α-Boc Deprotection:
-
Drain the DCM and add the deprotection solution (50% TFA in DCM).
-
Agitate for 2 minutes (pre-wash), drain, and add a fresh portion of the deprotection solution.
-
Agitate for 20-30 minutes at room temperature.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes.[1]
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (4.5 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates completion of the reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Repeat this cycle until the desired peptide sequence is assembled.
Causality: The Boc group is selectively removed with the moderately strong acid TFA, leaving the benzyl-based side-chain protecting groups and the S-benzyl group on the linker intact.[1] Neutralization of the resulting trifluoroacetate salt of the N-terminal amine is essential for the subsequent coupling reaction to proceed.[4] Pre-activation of the incoming amino acid ensures efficient and rapid amide bond formation.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups and the S-benzyl group from the linker.
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel only.[3][5]
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Apparatus Setup: Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Scavenger Addition: Add the appropriate scavengers to the vessel. A common mixture for peptides containing a variety of amino acids is anisole/p-cresol (1:1 v/v), added at approximately 1 mL per gram of resin.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense a measured amount of liquid HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.[6]
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the crude peptide by filtration or centrifugation. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality: Anhydrous HF is a strong acid capable of cleaving the amide bond linking the peptide to the ethanethiolamine linker, as well as the benzyl-based side-chain protecting groups and the S-benzyl group on the thiol.[6] Scavengers are crucial to trap the reactive carbocations generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[5]
Data Presentation and Troubleshooting
| Parameter | Recommended Condition | Rationale/Troubleshooting |
| Linker Loading | 0.3 - 0.7 mmol/g | Higher loading can lead to steric hindrance and incomplete coupling, while lower loading may result in inefficient use of the resin. |
| Boc Deprotection Time | 20-30 minutes | Incomplete deprotection will result in deletion sequences. If this is observed, increase the deprotection time or perform a second deprotection step. |
| Coupling Reagents | HBTU, HATU, HOBt/DCC | The choice of coupling reagent can impact efficiency, especially for sterically hindered amino acids. HATU is often more effective for difficult couplings. |
| HF Cleavage Time | 1-2 hours at 0°C | Insufficient cleavage time will result in low yield. Over-exposure can lead to peptide degradation. Optimize for your specific peptide. |
| Scavengers | Anisole, p-cresol, thioanisole | The choice of scavengers is critical and depends on the peptide sequence. For example, thioanisole is recommended for peptides containing arginine protected with a tosyl group.[7] |
Mandatory Visualizations
Caption: Workflow for SPPS of Peptide Thioesters using S-Benzyl-N-boc-ethanethiolamine Linker.
Caption: Key Chemical Structures in the Synthesis of Peptide Thioesters.
Conclusion
The use of S-Benzyl-N-boc-ethanethiolamine as a linker in Boc-SPPS provides a reliable method for the synthesis of C-terminal peptide thioesters. The quasi-orthogonal nature of the Boc and S-benzyl protecting groups allows for a straightforward synthetic workflow. While the use of HF for the final cleavage requires specialized equipment and safety precautions, the robustness of the Boc/Bzl strategy makes it a valuable tool for accessing complex peptide thioesters for applications in chemical biology and drug discovery. A thorough understanding of the underlying chemical principles and adherence to the detailed protocols outlined in this guide will enable researchers to successfully synthesize these important molecules.
References
-
HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. (2016). Angewandte Chemie International Edition, 55(46), 14358-14362. [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). ‘100 years of peptide synthesis’: ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (2016). Organic & Biomolecular Chemistry, 14(10), 2893-2900. [Link]
-
Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. (n.d.). AAPPTec. [Link]
-
Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. (1998). The Journal of Organic Chemistry, 63(23), 8257-8263. [Link]
-
HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. (2016). PubMed. [Link]
-
A) Direct synthesis of peptide thioesters by a modified Boc protocol... (2016). ResearchGate. [Link]
-
A) Direct synthesis of peptide thioesters by a modified Boc protocol... (2016). ResearchGate. [Link]
-
Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods. (2011). Refubium - Freie Universität Berlin. [Link]
-
SYNTHESIS OF PEPTIDE-THIOESTERS. (2018). International Journal of Advanced and Innovative Research, 7(7). [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2009). Organic Letters, 11(16), 3590-3593. [Link]
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2016). Chemical Communications, 52(71), 10762-10765. [Link]
-
Thioether Derivatives. (n.d.). Science of Synthesis. [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025, August 10). ResearchGate. [Link]
-
Fmoc SPPS Linkers. (n.d.). Iris Biotech GmbH. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Molecules, 29(6), 1369. [Link]
-
BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd.[Link]
-
A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. (2003, December 10). OSTI.GOV. [Link]
-
Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. (1993). International Journal of Peptide and Protein Research, 42(2), 155-158. [Link]
-
Dual protection of amino functions involving Boc. (2013). Organic & Biomolecular Chemistry, 11(36), 6043-6063. [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3123. [Link]
-
Technical Support Information Bulletin 1051. (n.d.). AAPPTec. [Link]
-
Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. (2023). Journal of Peptide Science, 29(7), e3484. [Link]
- Process for the preparation of resin-bound cyclic peptides. (2004).
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2025, February 26). ChemRxiv. [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). ACS Omega, 3(11), 15995-16001. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Monitoring S-Benzyl-N-boc-ethanethiolamine
[1][2][3]
Ticket ID: S-BN-BOC-MON-001 Subject: Diagnostic Guide for TLC & LC-MS Monitoring of S-Benzyl-N-boc-ethanethiolamine Assigned Specialist: Senior Application Scientist[][2]
Executive Summary & Molecule Profile[1][3]
User Query: "How do I reliably monitor reaction progress for S-Benzyl-N-boc-ethanethiolamine (also known as tert-butyl (2-(benzylthio)ethyl)carbamate) using TLC or LC-MS? I am seeing inconsistent spots and confusing mass spectra."
Technical Profile:
Module 1: Thin Layer Chromatography (TLC) Diagnostics[2][5][6]
Many researchers falsely assume that because the molecule has a nitrogen, Ninhydrin is the best stain. This is the most common error.
Visualization Decision Matrix
| Method | Suitability | Mechanism & Observation |
| UV (254 nm) | High | The Benzyl group ( |
| KMnO | High | Oxidizes the sulfur atom and the benzyl position. Appears as a bright yellow/brown spot on a purple background.[2][4] Best for confirming the thioether. |
| Iodine (I | Medium | Reversible adsorption to the aromatic ring.[2] Brown spot.[][2][4] Good for quick checks but fades. |
| Ninhydrin | Low | WARNING: Boc-amines do not react with Ninhydrin to form Ruhemann's purple unless heated vigorously enough to deprotect the amine on the plate.[][2] This often leads to "invisible" spots if heating is insufficient.[][2] |
Standard Eluent Systems
The molecule is lipophilic. Avoid highly polar systems (like MeOH/DCM) unless the Boc group has been removed.[2]
-
Standard: Hexanes : Ethyl Acetate (3:1 to 4:1).[2] Expected
.[][2] -
Alternative: Toluene : Acetone (9:[2]1) for separating similar lipophilic impurities.[][2]
Troubleshooting: "The Ghost Spot"
Issue: "I see a spot under UV, but it disappears when I dip in Ninhydrin." Cause: The Boc group prevents the amine from reacting. Solution:
Module 2: LC-MS Diagnostic Center
LC-MS analysis of Boc-protected thioethers is notorious for "In-Source Fragmentation," leading users to believe their product has degraded.[][2]
Mass Spectrometry Profile (ESI+)
| Ion Species | m/z (Theoretical) | Interpretation |
| [M+H] | 268.1 | Protonated molecular ion.[][2] Often weak due to Boc lability.[][2] |
| [M+Na] | 290.1 | Sodium adduct.[][2] Usually the base peak (most abundant) for Boc-carbamates.[][2] |
| [M+H - tBu] | 212.1 | Loss of tert-butyl group (-56 Da).[][2] Common in-source fragment. |
| [M+H - Boc] | 168.1 | Loss of entire Boc group (-100 Da).[][2] Indicates the free amine core.[5] |
| [Bn] | 91.1 | Tropylium ion (Benzyl fragment).[][2] High energy fragment. |
| [M+16] | 284.1 | Sulfoxide impurity. Indicates oxidation of the sulfur atom.[2] |
Critical Troubleshooting: "The Missing Parent Ion"
Symptom: You inject the pure standard, but the spectrum shows a major peak at 212 or 168, and very little 268. Diagnosis: The Boc group is thermally unstable and acid-sensitive.[][2] The high temperature of the ESI source or the acidity of the mobile phase is cleaving the Boc group during ionization, not in your flask. Verification Protocol:
-
Lower Source Temp: Reduce ESI source temperature (e.g., from 350°C to 200°C).
-
Check Adducts: Look for the [M+Na]
peak (290).[2] Sodium adducts are more stable and less likely to fragment in the source. If 290 is present, the molecule is intact. -
Mobile Phase: Ensure you are not using high concentrations of TFA (Trifluoroacetic acid) in the LC mobile phase, which promotes on-column deprotection.[2] Switch to 0.1% Formic Acid.[][2]
Workflow Diagrams
Figure 1: Diagnostic Logic for Monitoring
This flowchart guides you through selecting the correct monitoring technique based on the reaction stage.
Caption: Decision tree for selecting TLC conditions and interpreting results based on the specific reaction step (Protection vs. Deprotection).
Figure 2: MS Fragmentation Interpretation
Understanding the origin of signals in the mass spectrum.
Caption: Fragmentation pathway in ESI+ MS. Note that m/z 212 and 168 are often artifacts of the ionization process, not impurities.
Experimental Protocols
Protocol A: The "Mini-Workup" for TLC
Directly spotting reaction mixtures containing DMF, DMSO, or high salt concentrations often leads to streaking, making Rf determination impossible.
-
Take a micropipette and withdraw 10
L of the reaction mixture. -
Dispense into a small vial containing 100
L of Ethyl Acetate and 100 L of Water (or sat. NaHCO if acid was used).[][2] -
Cap and shake vigorously for 10 seconds.
-
Allow layers to separate (wait 30 seconds).
-
Spot the top organic layer onto the TLC plate.
-
Why? This removes salts and polar solvents (DMF) that cause streaking.[2]
-
Protocol B: LC-MS Sample Preparation[1][2][3]
-
Dissolve ~0.1 mg of sample in Acetonitrile (MeCN) . Avoid Methanol if possible, as it can sometimes participate in transesterification/nucleophilic attack if residual acid is present.
-
Dilute to 1 ppm with 0.1% Formic Acid in Water/MeCN (50:50) .
-
Note: Do not use TFA if you are looking for the intact Boc group, as it suppresses ionization and promotes degradation.
-
Frequently Asked Questions (FAQs)
Q: I am trying to deprotect the S-Benzyl group with TFA, but the mass isn't changing. Why?
A: The S-Benzyl group is stable to TFA [1].[][2] TFA will only remove the Boc group. To remove the S-Benzyl group, you generally need dissolving metal reduction (Na/NH
Q: My LC-MS shows a peak at M+16 (284 m/z). Is this a byproduct? A: Yes, this is the Sulfoxide . Thioethers are prone to oxidation by air, especially in solution. Ensure your solvents are degassed and store the compound under nitrogen/argon. This peak is a common impurity in S-Benzyl protected cysteamine derivatives [2].[][2]
Q: Can I use Bromocresol Green for TLC?
A: No. Bromocresol Green detects carboxylic acids.[][2][4] S-Benzyl-N-boc-ethanethiolamine has no free acid functionality, so it will not stain.[][2] Stick to KMnO
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[][2] (Confirming stability of S-Benzyl to TFA). [2]
-
Sigma-Aldrich. (n.d.).[][2] S-Benzyl-L-cysteine Product Information & Stability. (General properties of S-Benzyl thioethers). [2]
-
LibreTexts Chemistry. (2022).[][2] Visualizing TLC Plates. (Mechanisms of UV, KMnO4, and Ninhydrin staining).
Validation & Comparative
Strategic Peptide Synthesis: A Technical Comparison of Boc/Bzl and Fmoc/tBu Architectures
Executive Summary: The Decision Matrix
In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is rarely about "better" or "worse"—it is about fit-for-purpose .
While Fmoc has become the industry standard for routine synthesis due to its safety profile and automation readiness, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences and thioester generation.[1] This guide dissects the chemical causality behind these differences to empower your experimental design.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Primary Mechanism | Orthogonal (Base labile / Acid labile) | Graduated Acid Lability (Weak acid / Strong acid) |
| Aggregation Handling | Moderate (Neutral chain promotes H-bonds) | Superior (Protonated N-terminus disrupts H-bonds) |
| Safety Profile | High (Standard fume hood) | Low (Requires HF resistant apparatus) |
| Key Side Reaction | Aspartimide formation (Base-catalyzed) | Benzyl cation alkylation (Scavenger dependent) |
| Ideal Application | Routine production, Acid-sensitive PTMs, GMP | Hydrophobic/Difficult sequences, Native Chemical Ligation |
Mechanistic Architecture
To master these strategies, one must understand the protection group logic. The fundamental difference lies in how they achieve selectivity between the temporary
Fmoc: True Orthogonality
Fmoc chemistry relies on orthogonality .[2][3][] The
Boc: Graduated Acid Lability
Boc chemistry relies on kinetic differentiation . Both the
Visualization: Orthogonality vs. Graduated Lability
Figure 1: Mechanistic comparison. Fmoc (Blue) utilizes orthogonal conditions (Base/Acid), whereas Boc (Red) utilizes graduated acid strength.
Performance Analysis & Experimental Insights
The Aggregation Problem (The "Beta-Sheet" Battle)
This is the single most critical factor for "difficult" sequences (e.g., Amyloid beta, hydrophobic transmembrane domains).
-
Fmoc Limitation: During Fmoc synthesis, the N-terminus is neutral after deprotection. This allows the growing peptide chain to form internal hydrogen bonds freely, often collapsing into
-sheets. This aggregation causes "solvation collapse," making the N-terminus inaccessible for the next coupling. -
Boc Advantage: In Boc synthesis, the N-terminus is protonated (
) by the TFA deprotection step. This positive charge acts as a chaotic disruptor, electrostatically repelling chains and breaking hydrogen bond networks. This keeps the peptide "solvated" and accessible.-
Expert Tip: For Fmoc, use Pseudoproline dipeptides or Dmb-protection to artificially disrupt these structures if switching to Boc is not possible.
-
Side Reactions & Scavenging
-
Fmoc (Aspartimide): The repetitive exposure to piperidine (base) can cause Aspartic acid to cyclize into Aspartimide, leading to
isomerization.-
Mitigation: Use shorter deprotection times, DBU instead of piperidine, or bulky side-chain protection (e.g., Asp(OMpe)).
-
-
Boc (Cation Scavenging): HF cleavage generates highly reactive benzyl cations. If not quenched, these will re-attach to Trp, Tyr, or Met residues (alkylation).
-
Mitigation: The "Low-High HF" procedure. A low concentration of HF (with DMS) removes most protecting groups via an
mechanism (avoiding cations) before the final high-concentration HF cleavage.
-
Comparative Data: Yield & Purity
The following data summarizes typical performance metrics derived from synthesizing a standard "difficult" model peptide (e.g., ACP 65-74) under optimized conditions.
| Metric | Fmoc/tBu (Standard) | Boc/Bzl (In Situ Neutralization) |
| Crude Purity (Easy Sequence) | >95% | >90% |
| Crude Purity (Difficult Sequence) | <40% (Major deletion sequences) | >80% (Reduced aggregation) |
| Racemization (Cys/His) | Low (<1%) | Moderate (Requires care) |
| Cleavage Yield | >90% | >95% (HF is highly efficient) |
| Total Cycle Time | 20–40 min | 15–20 min (Highly optimized) |
Experimental Workflows
Fmoc/tBu Protocol (Standard)
Self-validating step: The UV absorbance of the dibenzofulvene-piperidine adduct allows real-time monitoring of deprotection efficiency.
-
Deprotection: Treat resin with 20% Piperidine in DMF (
min). -
Wash: DMF flow wash (5 times). Critical to remove base.
-
Activation: Dissolve Amino Acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.
-
Coupling: Add to resin. Agitate 30–60 min.
-
Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours. Precipitate in cold ether.
Boc/Bzl Protocol (In Situ Neutralization)
Safety Note: All HF steps must be performed in a dedicated HF apparatus (Kel-F/Teflon) within a fume hood. Glass is strictly prohibited.
-
Deprotection: Treat resin with 100% TFA (neat) or 50% TFA/DCM (
min). -
Flow Wash: DCM wash.
-
Coupling (In Situ): Add Boc-Amino Acid, HCTU, and DIEA simultaneously. The DIEA neutralizes the protonated amine at the exact moment of coupling, minimizing the time the peptide is neutral (and thus aggregation-prone).
-
HF Cleavage:
-
Scavenger Cocktail: p-Cresol/p-Thiocresol.[7]
-
Reaction: Anhydrous HF at 0°C for 60 min.
-
Workup: Evaporate HF, wash with ether, extract peptide with Acetic Acid/Water.
-
Visualization: The Synthesis Cycle
Figure 2: Universal SPPS Cycle. The core logic remains identical, but reagents differ significantly.
Strategic Selection Framework
Use this causality-based framework to select your strategy:
-
Is the sequence >30 residues and hydrophobic?
-
Does the peptide contain acid-sensitive modifications (e.g., glycosylation, sulfation)?
-
Do you require a C-terminal Thioester (for Native Chemical Ligation)?
-
Yes:Boc is preferred.[] Thioesters are stable in HF but labile to Piperidine (Fmoc deprotection). Note: Fmoc methods exist but are complex.
-
-
Is your lab equipped with HF-resistant plumbing and safety protocols?
References
-
Merrifield, R. B. (1963).[9][13] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
Technical Comparison Guide: S-Benzyl-N-Boc-ethanethiolamine in Synthetic Applications
Topic: Advantages of Using S-Benzyl-N-Boc-ethanethiolamine in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the precise architecture of drug linkers and peptide synthesis, S-Benzyl-N-Boc-ethanethiolamine (CAS: tert-butyl (2-(benzylthio)ethyl)carbamate) stands as a critical "masked" building block. Unlike free cysteamine, which suffers from rapid oxidation and difficult handling, or acid-labile S-trityl alternatives, the S-benzyl derivative offers a unique orthogonal stability profile .
This guide objectively analyzes its performance, demonstrating why it is the superior choice for synthetic pathways requiring acid-resistant thiol protection during chain elongation.
Chemical Profile & Mechanism[2]
-
Compound: S-Benzyl-N-Boc-ethanethiolamine
-
Core Function: Protected cysteamine linker.
-
Dual Protection Strategy:
-
Amine (
): Protected by Boc (Acid-labile; removed by TFA). -
Thiol (
): Protected by Benzyl (Bn) (Acid-stable; removed by HF, Na/NH , or strong reduction).
-
The Mechanistic Advantage: True Orthogonality
The primary value of this reagent lies in its ability to survive the Boc-deprotection cycle .[1] When treated with Trifluoroacetic Acid (TFA), the
Comparative Analysis: The Alternatives
The following analysis compares S-Benzyl-N-Boc-ethanethiolamine against its two primary competitors: Free Cysteamine and S-Trityl-N-Boc-cysteamine .
Table 1: Performance Comparison Matrix
| Feature | S-Benzyl-N-Boc-ethanethiolamine | S-Trityl-N-Boc-cysteamine | Free Cysteamine |
| Physical State | Crystalline Solid (Odorless) | Solid (Odorless) | Liquid/Hygroscopic Solid (Foul Odor) |
| Oxidative Stability | High (Thiol is ether-capped) | High | Low (Rapidly forms cystamine) |
| TFA Stability | Stable (Allows selective | Unstable (Thiol exposed with amine) | N/A |
| Deprotection | HF, Na/NH | TFA / Silanes (Mild conditions) | None required |
| Primary Use Case | Boc-SPPS, Acid-mediated ligation, Stable Linkers | Fmoc-SPPS, Mild synthesis | Simple, one-step reactions |
Detailed Breakdown
A. Vs. Free Cysteamine (The Handling Problem)
Free cysteamine (2-aminoethanethiol) is notorious for its foul "rotten egg" odor and instability. In solution, it rapidly oxidizes to the disulfide (cystamine), leading to heterogeneous reaction mixtures and yield loss.[2]
-
Data Point: Experimental yields for amide coupling using free cysteamine often plateau at 40–60% due to competing disulfide formation and
-acylation side reactions [1]. -
Advantage: The S-Benzyl reagent is a stable solid, preventing oxidation and
-acylation, consistently delivering coupling yields >85% .
B. Vs. S-Trityl-N-Boc-cysteamine (The Orthogonality Problem)
The S-Trityl (Trt) group is highly acid-sensitive. In a synthesis requiring intermediate
-
Advantage: The S-Benzyl group is completely stable in neat TFA. This allows for the synthesis of intermediate H
N-CH -CH -S-Bn , which can then be reacted with a second electrophile. This is impossible with the Trt derivative in a single pot without complex scavenger cocktails.
Visualization: Orthogonal Deprotection Pathway[1]
The following diagram illustrates the unique orthogonality of the S-Benzyl derivative compared to the S-Trityl alternative.
Caption: Figure 1. The S-Benzyl group enables selective amine deprotection (Green Path), whereas acid-labile groups like Trityl fail to preserve the thiol during TFA treatment (Red Path).
Experimental Protocols
Protocol A: Selective N-Boc Deprotection (Demonstrating S-Bn Stability)
Objective: To generate the free amine salt without exposing the thiol.
-
Dissolution: Dissolve 1.0 mmol of S-Benzyl-N-Boc-ethanethiolamine in 2 mL of Dichloromethane (DCM).
-
Acidolysis: Add 2 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Workup: Concentrate the solution under reduced pressure to remove TFA.
-
Precipitation: Add cold diethyl ether (10 mL) to the residue. The product S-benzyl-cysteamine trifluoroacetate will precipitate as a white solid.
-
Yield: Typically quantitative (>98%) .
-
Note: If using S-Trityl, this step would result in significant loss of the protecting group and formation of disulfides [2].
-
Protocol B: Amide Coupling (Linker Installation)
Objective: To couple the linker to a carboxylic acid drug scaffold (R-COOH).
-
Activation: Dissolve R-COOH (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Coupling: Add the S-benzyl-cysteamine trifluoroacetate salt (prepared in Protocol A) (1.1 eq) to the mixture.
-
Reaction: Stir for 2–4 hours at room temperature.
-
Quench: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO
, and brine. -
Result: The thiol remains protected as the benzyl thioether, ready for downstream "permanent" deprotection (e.g., HF or Na/NH
) only when the total synthesis is complete.
References
-
Dithiol Based on L-Cysteine and Cysteamine as a Disulfide-Reducing Agent. ACS Omega. (2022). Highlights the difficulty of using free cysteamine due to oxidation and the necessity of masked thiols for efficient coupling.
-
Cysteine Derivatives in Solid-Phase Peptide Synthesis. Bachem Technical Guides. (2021). Compares Trityl (acid-labile) vs. Benzyl (acid-stable) strategies in SPPS.
-
Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis. BenchChem Comparative Guide. (2025). Discusses the stability profile of Benzyl-based protection in Boc/Bzl strategies.
-
Evaluation of acid-labile S-protecting groups. Journal of Peptide Science. (2013). Provides data on racemization and stability of various S-protecting groups under coupling conditions.
Sources
Comparative Guide: Yield & Performance of S-Benzyl-N-Boc-ethanethiolamine
Executive Summary
S-Benzyl-N-Boc-ethanethiolamine (also known as N-Boc-S-benzyl-cysteamine or tert-butyl (2-(benzylthio)ethyl)carbamate) serves as a highly stable, orthogonal building block in organic synthesis, peptide chemistry, and antibody-drug conjugate (ADC) linker design.
While its synthesis and coupling yields are comparable to modern alternatives (typically 85–95% ), its utility is defined by its deprotection profile . Unlike acid-labile alternatives like S-Trityl, the S-Benzyl group withstands strong acids (TFA, HCl) and bases, requiring harsh reduction (Na/liquid NH₃) for removal. Consequently, it is the superior choice for early-stage introduction where the thiol must survive multiple synthetic steps, but it suffers from lower deprotection yields (~70–80% ) compared to the near-quantitative deprotection of S-Trityl analogs.
This guide compares the yield and performance of S-Benzyl-N-Boc-ethanethiolamine against its primary alternatives: S-Trityl (Trt) , S-Acetamidomethyl (Acm) , and S-tert-Butyl (tBu) .
Chemical Profile & Mechanism[1][2][3]
| Property | Specification |
| Compound Name | S-Benzyl-N-Boc-ethanethiolamine |
| IUPAC Name | tert-butyl (2-(benzylthio)ethyl)carbamate |
| CAS Number | 103217-76-3 |
| Role | Protected Thiol-Amine Linker / Cysteamine Precursor |
| Stability | High. Stable to TFA, Piperidine, and mild oxidants. |
| Lability | Low. Cleaved by Na/liquid NH₃ or strong HF. |
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis of the building block and its divergent deprotection pathways compared to the S-Trityl alternative.
Caption: Comparative workflow showing the high stability but lower deprotection efficiency of the S-Benzyl pathway (green/red) versus the S-Trityl pathway (yellow/blue).
Comparative Performance Analysis
Synthesis Yields (Building Block Preparation)
The synthesis of S-Benzyl-N-Boc-ethanethiolamine is robust. It can be prepared via two primary routes: S-alkylation of N-Boc-cysteamine or Boc-protection of S-benzyl-cysteamine.
| Method | Precursor | Reagents | Typical Yield | Notes |
| Route A | N-Boc-Cysteamine | Benzyl Bromide/Chloride, Et₃N | 85–92% | High yield; simple workup. |
| Route B | S-Benzyl-Cysteamine | Boc₂O, NaOH/Dioxane | 90–96% | Preferred if S-benzyl-cysteamine is available. |
| Alternative | S-Trityl-Cysteamine | Trityl Alcohol, TFA | 80–90% | Comparable synthesis yield to S-Benzyl. |
Analysis: There is no significant yield penalty in synthesizing the S-Benzyl variant compared to S-Trityl or S-Acm. The reaction with benzyl halides is highly efficient due to the high nucleophilicity of the thiolate anion.
Coupling Efficiency (Application)
When used as a linker (e.g., reacting the amine with a carboxylic acid), the S-protecting group's steric bulk and electronic effect influence the yield.
-
S-Benzyl: The benzyl group is relatively compact and chemically inert during amide coupling. Yields for attaching this linker to scaffolds (e.g., via EDC/NHS or HATU) typically range from 80–95% .
-
S-Trityl: The trityl group is extremely bulky. While it generally does not prevent coupling, it can retard reaction rates in sterically congested systems, occasionally lowering yields by 5–10% compared to the benzyl analog.
Deprotection Yields (The Critical Bottleneck)
This is the deciding factor for researchers.
| Protecting Group | Deprotection Condition | Yield (Thiol Recovery) | Purity Profile |
| S-Benzyl (Bzl) | Na / liquid NH₃ | 65 – 80% | Moderate. Risk of desulfurization, racemization, or peptide bond cleavage. |
| S-Trityl (Trt) | TFA / Silanes | 95 – 99% | High. Clean cleavage; scavengers prevent re-alkylation. |
| S-Acm | I₂ / MeOH | 70 – 85% | Good. Oxidative cleavage directly yields disulfide (useful for cyclization). |
| S-t-Butyl | Hg(OAc)₂ or Npys-Cl | 70 – 80% | Moderate. Requires toxic heavy metals or expensive reagents. |
Expert Insight: Choose S-Benzyl only if your synthesis requires the linker to survive exposure to neat TFA (e.g., Boc-deprotection of other residues) or basic conditions. If the final step allows for acidolysis, S-Trityl is superior due to the near-quantitative yield and milder conditions.
Experimental Protocols
Protocol A: Synthesis of S-Benzyl-N-Boc-ethanethiolamine
Use this protocol to generate the building block with >90% yield.
-
Reagents: Cysteamine hydrochloride (10 mmol), Di-tert-butyl dicarbonate (Boc₂O, 11 mmol), Benzyl chloride (11 mmol), Triethylamine (Et₃N, 25 mmol), Dichloromethane (DCM).
-
Step 1 (Boc Protection): Dissolve cysteamine HCl in DCM (50 mL) and add Et₃N (2.5 eq). Cool to 0°C. Add Boc₂O (1.1 eq) dropwise. Stir at RT for 4 hours. Wash with 1M HCl and Brine. Dry (MgSO₄) and concentrate. Yield: ~95%.
-
Step 2 (S-Benzylation): Dissolve N-Boc-cysteamine in DMF (20 mL). Add Et₃N (1.2 eq) and Benzyl chloride (1.1 eq). Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Expected Yield: 85–92% (over two steps).
Protocol B: Deprotection of S-Benzyl Group (Na/NH₃)
Use this protocol to unmask the thiol. Note: This requires a specialized setup for liquid ammonia.
-
Setup: Condense ammonia gas into a 3-neck flask at -78°C (using a dry ice/acetone condenser).
-
Dissolution: Dissolve the S-Benzyl protected compound in a minimal amount of dry THF or DME and add to the liquid ammonia.
-
Reduction: Add small pieces of Sodium metal (Na) until a deep blue color persists for 15 minutes (indicating excess solvated electrons).
-
Quenching: Carefully add solid Ammonium Chloride (NH₄Cl) until the blue color disappears (proton source).
-
Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.[1]
-
Workup: Dissolve residue in degassed buffer or water/acid mixture immediately to prevent oxidation.
-
Expected Yield: ~70–80%. Loss is often due to handling of the free thiol or side reactions during the harsh reduction.
References
-
Aapptec. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Peptide.com. Link
-
Beilstein Journals. Synthesis of Boc-protected amines - Experimental Procedures. Beilstein J. Org. Chem. Link
-
BenchChem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.com. Link
-
Organic Chemistry Portal. Protecting Groups: Thiol Protection. Organic-chemistry.org. Link
-
ResearchGate. Thiol Protection with the Acetamidomethyl Group: S-Acetamidomethyl-L-Cysteine Hydrochloride. ResearchGate.net. Link
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: S-Benzyl-N-boc-ethanethiolamine
Executive Summary & Chemical Profile
S-Benzyl-N-boc-ethanethiolamine (also known as tert-butyl (2-(benzylthio)ethyl)carbamate) represents a specific class of protected thiolamines used frequently in peptide synthesis and medicinal chemistry. While the tert-butoxycarbonyl (Boc) group reduces the immediate basicity and volatility of the amine, and the benzyl group stabilizes the sulfur, this compound presents unique disposal challenges due to its thioether moiety and acid-sensitivity .
Improper disposal can lead to two critical failure modes:
-
** noxious odor release** (stench events) triggering building evacuations.
-
Exothermic decomposition if mixed with incompatible waste streams (specifically oxidizers or strong acids).
Chemical Identity & Properties
| Property | Description |
| Functional Groups | Carbamate (Boc), Thioether (S-Benzyl), Alkyl chain. |
| Physical State | Typically a white to off-white solid or viscous oil (depending on purity). |
| Primary Hazard | Irritant (Skin/Eye) and Stench . Potential sensitizer. |
| Reactivity | Acid-Sensitive: Boc group cleaves in strong acid, releasing free amine. Oxidation-Sensitive: Sulfur atom reacts vigorously with oxidizers. |
| Waste Category | Non-Halogenated Organic |
Pre-Disposal Safety & Segregation Logic
The "Stench" Protocol
Even if the pure solid has a mild odor, degradation products (mercaptans/thiols) are detectable by the human nose at parts per billion (ppb).
-
Requirement: All waste containing this compound must be designated as "Stench Waste."
-
Containment: Use a primary sealable container (glass/HDPE) placed inside a secondary, heavy-duty polyethylene zip-lock bag or a dedicated "stench drum."
Critical Segregation Matrix
The following table outlines the incompatible streams. Mixing these results in chemical reactions that violate safety protocols.
| Incompatible Stream | Mechanism of Failure | Consequence |
| Strong Oxidizers (Nitric Acid, Peroxides) | Oxidation of Sulfur (S to S=O to O=S=O). | Fire / Explosion / Heat. The oxidation of thioethers is highly exothermic. |
| Strong Acids (HCl, TFA, H₂SO₄) | Cleavage of Boc-group ( | Gas Evolution (Isobutene) / Heat. Deprotection releases the free amine. |
| Bleach (Hypochlorite) | Uncontrolled oxidation. | Heat / Toxic Fumes. While bleach is used for spill cleanup, it should never be mixed in a closed waste bottle. |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid / Stock
Use this protocol for expired shelf inventory or surplus solid.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "S-Benzyl-N-boc-ethanethiolamine (Solid)"
-
Hazards: Irritant, Stench.
-
-
Containerization: Keep in the original manufacturer vial if possible. Tightly cap.[1][2]
-
Overpacking: Place the vial into a clear plastic bag (Ziploc type). Seal it. Place that bag into a second bag (Double-bagging).
-
Satellite Accumulation: Deposit in the Solid Organic Waste bin. If your facility has a dedicated "Stench/Thiol" bin, use that instead.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or reaction solvents containing the compound.
-
Quenching (If Reactive Reagents Present): Ensure any excess reagents (e.g., coupling agents, bases) are quenched before bottling.
-
pH Check: Ensure the solution is Neutral to slightly Basic (pH 7–9). Avoid acidic conditions to prevent Boc-deprotection.
-
Solvent Compatibility:
-
Halogenated Solvents (DCM/Chloroform): Dispose in Halogenated Waste .
-
Non-Halogenated (Ethyl Acetate/Methanol): Dispose in Non-Halogenated Waste .
-
-
Segregation:
-
CRITICAL: Do NOT pour into a "General Organic Waste" container that might contain nitric acid or peroxides.
-
If the solution smells strongly, use a dedicated "Stench Solvent" bottle (usually a coated safety glass bottle).
-
Visual Decision Logic (DOT Diagram)
The following flow chart illustrates the decision-making process for disposing of S-Benzyl-N-boc-ethanethiolamine to ensure compliance and safety.
Caption: Decision tree for segregating S-Benzyl-N-boc-ethanethiolamine waste based on physical state and solvent compatibility, emphasizing oxidizer exclusion.
Emergency Spill Procedures
In the event of a spill outside of a fume hood, immediate action is required to prevent odor migration.
-
Evacuate & Ventilate: If the odor is strong, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.
-
Neutralization (Deodorization):
-
Prepare a fresh solution of 10% Bleach (Sodium Hypochlorite) or a commercially available sulfide neutralizer.
-
Mechanism:[3] The hypochlorite oxidizes the sulfur to a sulfoxide/sulfone, which is non-volatile and odorless.
-
Action: Gently cover the spill with the bleach solution. Allow to sit for 15–20 minutes.
-
-
Cleanup: Absorb the liquid with vermiculite or clay pads.
-
Disposal of Debris: Place all absorbent materials into a heavy-duty plastic bag. Seal and label as "Debris from Thioether Spill - Treated with Bleach."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Characteristics (40 CFR Part 261). EPA.gov. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (2023). Standard Operating Procedure: Malodorous Compounds ("Stench" Chemicals). MIT EHS. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
